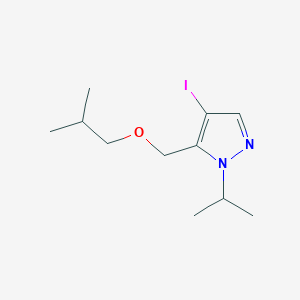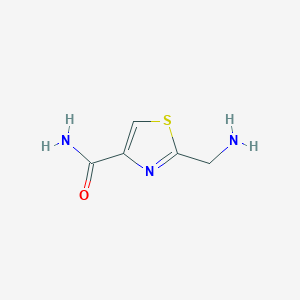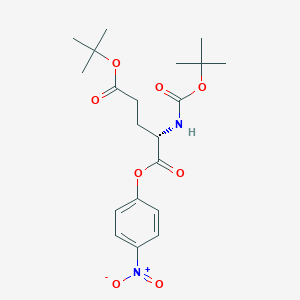
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential pharmacological activities and unique chemical structure. Research has primarily focused on its synthesis, structural analysis, and the examination of its chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions aimed at introducing specific functional groups that impact the compound's activity and properties. For example, studies on inhibitors of NF-kappaB and AP-1 gene expression have shown that certain substitutions at specific positions of related molecules can enhance or reduce activity, demonstrating the importance of careful structural modifications in synthesis processes (Palanki et al., 2000).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular arrangement and intermolecular interactions of the compound. Research on similar compounds has revealed that polymorphic modifications can significantly influence biological properties, underscoring the relevance of crystal habitus in drug substance characterization (Ukrainets et al., 2019).
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemical entities are essential for understanding its chemical behavior. Investigations into the coordination chemistry of related compounds have shown how supramolecular building blocks can form functional materials through complementary hydrogen bonding, demonstrating the versatility and potential applications of these chemical structures (Lynes et al., 2018).
Applications De Recherche Scientifique
Supramolecular Chemistry and Self-Assembly
Compounds with benzothiophene structures have been explored for their supramolecular self-assembly behaviors. For example, benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant potential in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The adaptable nature of these multipurpose building blocks suggests promising applications in creating organized structures at the nanoscale (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Medicinal Chemistry
Thiophene analogues, including those structurally related to benzothiophene, have been synthesized and evaluated for potential applications in organic chemistry and medicinal research. For instance, the control of regiochemistry in radical cyclizations involving thiophene derivatives has been shown to facilitate the synthesis of physiologically active compounds, indicating the role of thiophene structures in developing therapeutic agents (Ishibashi & Tamura, 2004).
Advanced Oxidation Processes
Research into the degradation of organic compounds, such as acetaminophen, by advanced oxidation processes (AOPs) has highlighted the role of specific chemical structures in environmental remediation. Although not directly related to N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, this research domain exemplifies the broader applicability of complex organic molecules in addressing environmental challenges (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Photoaffinity Labeling in Structural Biology
The use of photoaffinity labeling (PAL) techniques, employing photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, underscores the significance of such chemical groups in elucidating the organization of biological systems. This method is crucial for studying drug-target interactions, protein structures, and the dynamics of biological membranes, demonstrating the utility of related chemical structures in biomedical research (Vodovozova, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NOS/c17-16(18,19)11-6-7-13-10(8-11)9-14(22-13)15(21)20-12-4-2-1-3-5-12/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPMZYQRSIIEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)


![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)






